Catestatin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Catestatin is a multifunctional peptide involved in the regulation of the cardiovascular and immune systems as well as metabolic homeostasis . It mitigates detrimental, excessive activity of the sympathetic nervous system by inhibiting catecholamine secretion . Based on in vitro and in vivo studies, this compound was shown to reduce adipose tissue, inhibit inflammatory response, prevent macrophage-driven atherosclerosis, and regulate cytokine production and release .

Synthesis Analysis

This compound is a 21-amino acid residue, cationic and hydrophobic peptide that is formed endogenously by proteolytic cleavage of its precursor chromogranin A . This precursor is a major protein co-stored and co-released with catecholamines from the storage vesicles in adrenal chromaffin cells and adrenergic neurons .Molecular Structure Analysis

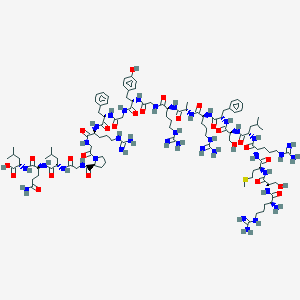

The molecular structure of this compound has been studied using multidimensional solution and solid-state NMR spectroscopy . The peptide adopts α-helical conformations between Ser-6 and Tyr-12 in the presence of dodecylphosphocholine micelles . This domain is aligned in a strongly tilted to inplanar alignment .Chemical Reactions Analysis

This compound exhibits potent catecholamine release-inhibitory activity by acting on the neuronal nicotinic acetylcholine receptor . It also stimulates histamine release from mast cells via heterotrimeric G-proteins in a receptor-independent manner .Physical And Chemical Properties Analysis

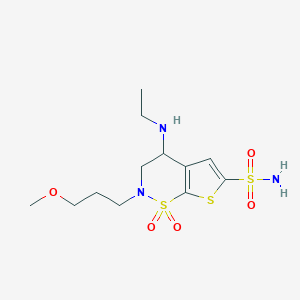

This compound has a molecular formula of C107H173N37O26S and a molecular weight of 2425.82 . It is a solid substance with a solubility of ≥ 60 mg/mL in water .科学研究应用

心血管系统和代谢紊乱Catestatin是一个在调节心血管系统中起重要作用的多功能肽。它通过抑制儿茶酚胺分泌,对减轻交感神经系统的过度活动起着至关重要的作用。研究表明,this compound可以影响高血压、冠状动脉疾病和心力衰竭。它显示出在减少脂肪组织、抑制炎症反应和预防巨噬细胞驱动的动脉粥样硬化方面的潜力。它还在调节细胞因子的产生和释放方面发挥作用 (Zalewska, Kmieć, & Sworczak, 2022)。

急性心肌梗死研究了this compound在急性心肌梗死(AMI)中的作用。它在AMI症状发作后的第一周表现出显著变化,其水平可以作为AMI患者预后的预测因子。AMI后不久的较高this compound水平与不良事件风险增加相关 (Zhu et al., 2015)。

儿童和青少年肥胖一项研究发现,肥胖儿童和青少年的血清this compound浓度降低,表明其在代谢过程和与肥胖相关疾病中的潜在作用 (Šimunović et al., 2019)。

动脉粥样硬化和动脉损伤This compound显示出血管保护作用,特别是在预防巨噬细胞驱动的动脉粥样硬化方面。然而,它对动脉损伤诱导的内膜增生不产生显著影响。这种区别突显了它在动脉粥样硬化过程中的特定作用 (Kojima et al., 2018)。

抗菌活性This compound已被确认具有强大的抗菌活性,可以对抗多种细菌、真菌和酵母菌。这表明其作为先天免疫的一个组成部分,以及在抗击感染中的潜在用途 (Briolat et al., 2005)。

高血压和心血管重塑This compound可以改善自发性高血压大鼠靶器官中的增殖性变化,表明其在治疗高血压和相关心血管重塑中的潜力 (Liu et al., 2013)。

肥大细胞激活和皮肤炎症反应发现这种肽可以刺激人类肥大细胞迁移、脱颗粒和细胞因子及趋化因子的产生。这表明其在皮肤炎症反应中的重要作用,可能还涉及其他免疫相关过程 (Aung et al., 2011)。

血管生成和血管健康This compound作为一种血管生成细胞因子,促进新血管的生长,在各种生理和病理过程中至关重要,包括伤口愈合和心血管疾病 (Theurl et al., 2010)。

膜相互作用和细胞机制其与细胞膜和内部靶标的相互作用已成为研究的课题,表明其在细胞信号传导和生理调节中的作用 (Sugawara et al., 2010)。

调节心脏功能和血压This compound是一种新型内源性肽,主要通过抑制儿茶酚胺释放和刺激组胺释放来调节心脏功能和血压 (Mahapatra, 2008)。

作用机制

属性

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C107H173N37O26S/c1-57(2)45-72(95(162)137-70(35-36-81(109)148)93(160)141-77(102(169)170)47-59(5)6)130-84(151)53-127-101(168)80-30-20-43-144(80)85(152)54-128-89(156)67(27-17-40-122-105(114)115)134-97(164)75(48-61-21-11-9-12-22-61)132-83(150)52-126-90(157)74(50-63-31-33-64(147)34-32-63)131-82(149)51-125-88(155)66(26-16-39-121-104(112)113)133-86(153)60(7)129-91(158)68(28-18-41-123-106(116)117)136-98(165)76(49-62-23-13-10-14-24-62)140-100(167)79(56-146)143-96(163)73(46-58(3)4)139-92(159)69(29-19-42-124-107(118)119)135-94(161)71(37-44-171-8)138-99(166)78(55-145)142-87(154)65(108)25-15-38-120-103(110)111/h9-14,21-24,31-34,57-60,65-80,145-147H,15-20,25-30,35-56,108H2,1-8H3,(H2,109,148)(H,125,155)(H,126,157)(H,127,168)(H,128,156)(H,129,158)(H,130,151)(H,131,149)(H,132,150)(H,133,153)(H,134,164)(H,135,161)(H,136,165)(H,137,162)(H,138,166)(H,139,159)(H,140,167)(H,141,160)(H,142,154)(H,143,163)(H,169,170)(H4,110,111,120)(H4,112,113,121)(H4,114,115,122)(H4,116,117,123)(H4,118,119,124)/t60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEYIDADOJWYIM-DIWOTYQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C107H173N37O26S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2425.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B549363.png)